

spectroscopic data for 2-Methylcyclohexyl acetate (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Methylcyclohexyl acetate

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A comprehensive guide to the spectroscopic analysis of **2-Methylcyclohexyl acetate**, tailored for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Methylcyclohexyl acetate**, complete with detailed experimental protocols and a workflow for structural elucidation.

Spectroscopic Data for 2-Methylcyclohexyl Acetate

The structural elucidation of **2-Methylcyclohexyl acetate** ($C_9H_{16}O_2$) relies on the combined interpretation of NMR, IR, and Mass Spectrometry data.[1][2][3][4][5] Below are the key spectroscopic data presented in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[6][7][8]

1H NMR Spectral Data

Predicted 1H NMR data is available, providing expected chemical shifts for the protons in the molecule.[9] Actual experimental data can vary slightly based on solvent and instrument parameters.

| Proton Assignment | Predicted Chemical Shift (ppm) |
|-------------------------------|--------------------------------|
| -O-CH- | ~4.5 - 5.0 |
| -CH-CH ₃ | ~1.5 - 1.8 |
| Cyclohexyl -CH ₂ - | ~1.0 - 2.0 |
| -CH ₃ (on ring) | ~0.8 - 1.0 |
| -C(=O)-CH ₃ | ~2.0 |

¹³C NMR Spectral Data

The following table summarizes the key signals in the ¹³C NMR spectrum of **2-Methylcyclohexyl acetate**.[\[1\]](#)

| Carbon Assignment | Chemical Shift (ppm) |
|----------------------------|----------------------|
| -C=O (Carbonyl) | ~170 |
| -O-CH- | ~75 |
| Cyclohexyl carbons | ~20 - 40 |
| -CH ₃ (on ring) | ~15 - 20 |
| -C(=O)-CH ₃ | ~21 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[10\]](#)[\[11\]](#)[\[12\]](#) The IR spectrum of **2-Methylcyclohexyl acetate** shows characteristic absorptions for an ester.[\[1\]](#)

| Vibrational Mode | Absorption Range (cm ⁻¹) | Functional Group |
|--------------------------------|--------------------------------------|------------------|
| C=O Stretch | ~1735 | Ester |
| C-O Stretch | ~1240 | Ester |
| C-H Stretch (sp ³) | ~2850 - 3000 | Alkane |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.^{[13][14][15][16]} The molecular weight of **2-Methylcyclohexyl acetate** is 156.22 g/mol.^{[2][3][4][17]}

| m/z Value | Interpretation |
|-----------|---|
| 156 | Molecular Ion (M ⁺) |
| 114 | [M - C ₂ H ₂ O] ⁺ |
| 98 | [M - CH ₃ COOH] ⁺ (Loss of acetic acid) |
| 81 | Cyclohexenyl fragment |
| 43 | [CH ₃ CO] ⁺ (Acetyl cation) |

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **2-Methylcyclohexyl acetate** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).^{[6][18]}
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).^[18]

- **Data Acquisition:** Transfer the solution to a clean NMR tube.^[6] Acquire the ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

- **Sample Preparation (Thin Film Method):** As **2-Methylcyclohexyl acetate** is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two polished salt plates (e.g., NaCl), which are transparent to IR radiation.^[12]
- **Data Acquisition:** Place the salt plates in the sample holder of an FTIR spectrometer.
- **Background Scan:** Run a background spectrum of the clean salt plates.
- **Sample Scan:** Run the spectrum of the sample. The instrument software will automatically subtract the background spectrum.

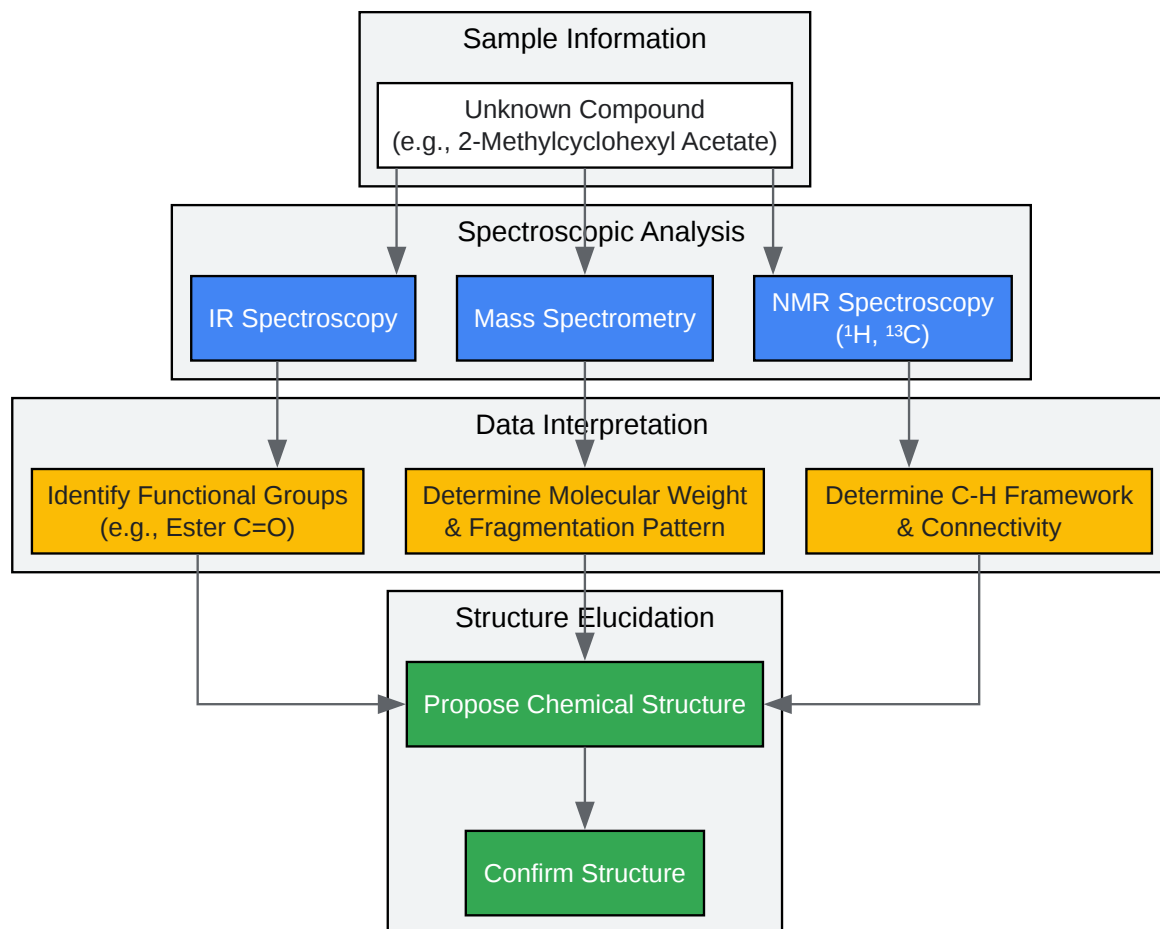
Mass Spectrometry Protocol (Electron Impact)

- **Sample Introduction:** Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized in a high vacuum.^[13]
- **Ionization:** Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a molecular ion (M^+) and causing fragmentation.^{[13][16]}
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge (m/z) ratio using a magnetic field.^{[13][16]}
- **Detection:** The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.^[16]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown organic compound, such as **2-Methylcyclohexyl acetate**, using a combination of spectroscopic

methods.



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Caption: Workflow for structural elucidation using spectroscopic methods.

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